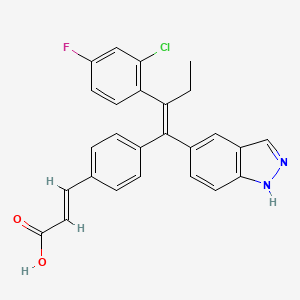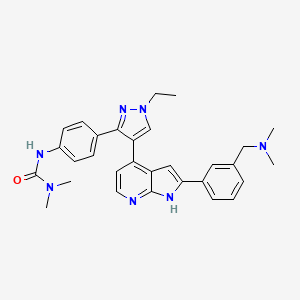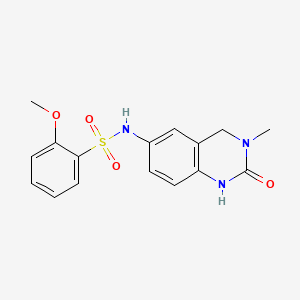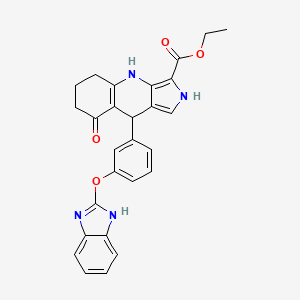![molecular formula C21H27N5O4S B612252 1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Overview
Description
PF-05139962 is a novel and potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in cell growth, proliferation, metabolism, and survival . This compound exhibits excellent biochemical inhibition of mTOR, cellular potency, kinase selectivity, and favorable in vitro absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
The synthesis of PF-05139962 involves the modification of a precursor compound, R10, to enhance its selectivity for mTOR kinase over phosphoinositide 3-kinase alpha (PI3Kα) . The synthetic route includes the formation of a cyclic sulfone scaffold, which is crucial for its potency and selectivity . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PF-05139962 primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include various nucleophiles and electrophiles under mild conditions . The major products formed from these reactions are derivatives of PF-05139962 with modified functional groups, which can be used to study structure-activity relationships and optimize its pharmacological properties .
Scientific Research Applications
Mechanism of Action
PF-05139962 exerts its effects by selectively inhibiting the kinase activity of mTOR, particularly mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . This inhibition blocks critical signaling pathways involved in cell growth and proliferation, leading to antiproliferative, anti-inflammatory, and antiviral effects . The molecular targets include the phosphorylation sites pS473 and pS6, with cellular IC50 values of 48 and 6 nanomolar, respectively .
Comparison with Similar Compounds
PF-05139962 is compared with other mTOR inhibitors such as rapamycin, everolimus, and temsirolimus . Unlike these compounds, PF-05139962 exhibits higher selectivity for mTOR over PI3Kα and other kinases . This selectivity reduces off-target effects and enhances its therapeutic potential . Similar compounds include:
Rapamycin: An allosteric inhibitor of mTORC1.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
PF-05139962 stands out due to its unique cyclic sulfone scaffold, which contributes to its high potency and selectivity .
Properties
Molecular Formula |
C21H27N5O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H27N5O4S/c1-3-22-21(27)23-16-6-4-15(5-7-16)19-24-18-8-11-31(28,29)13-17(18)20(25-19)26-9-10-30-12-14(26)2/h4-7,14H,3,8-13H2,1-2H3,(H2,22,23,27) |
InChI Key |
NLFYWTSGSCFECR-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)CC3)C(=N2)N4CCOCC4C |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)CC3)C(=N2)N4CCOCC4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF05139962; PF 05139962; PF-05139962. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)
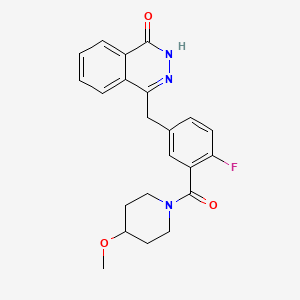
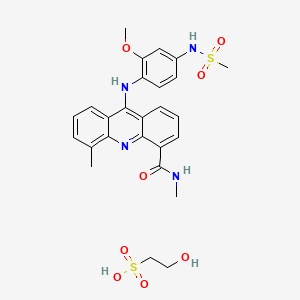

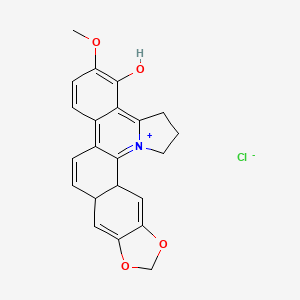

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
